2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide (2N1HIA) is a synthetic compound identified through screening commercial libraries for potential inhibitors of osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, and excessive differentiation can lead to bone diseases. [] 2N1HIA showed significant inhibition of osteoclast formation without cytotoxic effects, making it a potential candidate for further research in preventing or treating osteoporosis and related bone diseases. []
2N1HIA inhibits osteoclast differentiation by specifically targeting the expression of CD47 and Cathepsin K. [] It does not affect the expression of other osteoclast-specific gene markers or RANKL signaling pathways. []
The primary application of 2N1HIA identified in the literature is as a potential therapeutic agent for bone diseases associated with excessive bone resorption. []
CAS No.: 33981-72-5
CAS No.: 13966-05-7
CAS No.:
CAS No.: 51440-83-6
CAS No.: